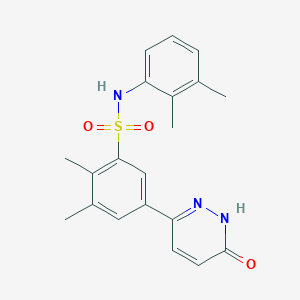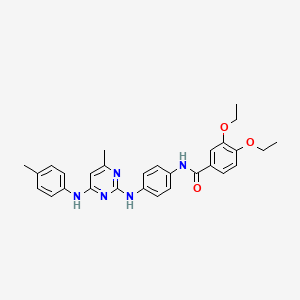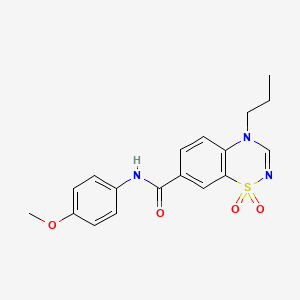![molecular formula C18H20ClN5 B11242736 N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B11242736.png)
N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline typically involves multiple steps. One common method starts with the preparation of the tetrazole ring through the reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions. This intermediate is then reacted with 2,4-dimethylaniline in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]ethyl}-2,4-dimethylaniline
- N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-2,4-dimethylaniline
Uniqueness
N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline is unique due to the specific positioning of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.
Properties
Molecular Formula |
C18H20ClN5 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)tetrazol-5-yl]propan-2-yl]-2,4-dimethylaniline |
InChI |
InChI=1S/C18H20ClN5/c1-12-5-10-16(13(2)11-12)20-18(3,4)17-21-22-23-24(17)15-8-6-14(19)7-9-15/h5-11,20H,1-4H3 |
InChI Key |
FFUAQZWGBWFLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11242653.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242663.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11242671.png)
![1,1'-[3-ethyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242685.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11242698.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11242705.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline](/img/structure/B11242706.png)

![N-(2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11242717.png)

![N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242729.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide](/img/structure/B11242734.png)
